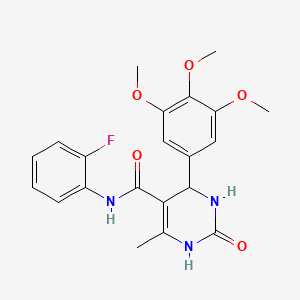

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHQSRUPLSZKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the tetrahydropyrimidine family. Its unique structure suggests potential biological activities that are being explored in various research contexts. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydropyrimidine Core : The initial step often involves the condensation of appropriate aldehydes and amines.

- Introduction of Functional Groups : The 2-fluorophenyl and 3,4,5-trimethoxyphenyl groups are introduced through electrophilic aromatic substitution or similar methods.

- Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity.

The molecular formula for this compound is with a molecular weight of approximately 397.44 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives:

- HIV Integrase Inhibition : A study demonstrated that related compounds inhibited HIV integrase with an IC50 value of 0.65 µM for some derivatives . Although these compounds did not show significant anti-HIV activity in cell cultures, their mechanism as integrase inhibitors indicates potential for further development in antiviral therapies.

- Topoisomerase II Inhibition : Other derivatives have been reported to exhibit topoisomerase II inhibitory activity, which is crucial in cancer treatment as it interferes with DNA replication in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For example, its role as an inhibitor of HIV integrase suggests it interferes with viral replication processes.

- Receptor Binding : The structural features allow for binding to various receptors which may modulate signaling pathways involved in cell growth and proliferation.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several tetrahydropyrimidine derivatives against common bacterial pathogens and found promising results indicating their potential use as antibacterial agents .

- Cytotoxicity Assays : Compounds were tested on HepG2 cell lines showing varying degrees of cytotoxicity with IC50 values ranging from 5.351 to 18.69 µg/mL . This suggests that while some derivatives have low toxicity at therapeutic doses, further optimization is necessary.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent . Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising activity against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Studies and Findings

- In Vitro Studies : A study published in Medicina evaluated several pyrimidine derivatives for their anticancer activity. The compound demonstrated significant cytostatic effects against multiple cell lines, particularly showing a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer (NSCLC) cell line HOP-92 at a concentration of 10 μM .

- Mechanism of Action : The compound's mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibitors of this enzyme are known to induce apoptosis in cancer cells. The structural similarity of this compound to naturally occurring flavonoids suggests it may share similar pathways in disrupting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Modifications to the phenyl rings and the carboxamide group can enhance its biological activity and selectivity toward specific cancer types.

Toxicological Profile

The compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been assessed to ensure its viability as a drug candidate. Preliminary results suggest acceptable drug-likeness profiles with manageable toxicity levels .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Trimethoxyphenyl vs. Methylphenyl (R3 Group): The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl group in ’s analog. This may enhance binding to hydrophobic pockets in biological targets, such as tubulin in microtubule-targeting therapies .

Fluorophenyl vs. Methoxyphenyl (R1 Group):

- The 2-fluorophenyl group in the target compound introduces electronegativity, which may improve hydrogen-bonding interactions compared to the 2-methoxyphenyl () or 4-methoxyphenyl () groups. Fluorine’s small atomic radius also minimizes metabolic degradation .

- The 4-methoxyphenyl analog () may exhibit slower hepatic clearance due to reduced steric hindrance at the para position, a common site for cytochrome P450-mediated oxidation .

Carboxamide vs. Ester Derivatives: The target’s carboxamide group (vs. Ester derivatives, however, may exhibit better membrane permeability due to increased lipophilicity .

Pyrimidin-4-amine derivatives () demonstrate antibacterial activity, likely due to the aminomethyl side chain’s ability to disrupt microbial membranes .

Q & A

Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized for reproducibility?

Methodological Answer: Synthesis optimization involves monitoring reaction parameters (solvent, catalyst, temperature) and characterizing intermediates via / NMR and X-ray crystallography. For example, details a similar compound synthesized via Biginelli-like condensation, yielding 40% after recrystallization. Key steps include:

- Using methanol or ethanol as solvents to enhance solubility of intermediates.

- Employing NMR (e.g., δ 2.58 ppm for methyl groups) to confirm regioselectivity .

- Validating purity via elemental analysis (e.g., C: 57.55% vs. calcd 57.48%) and HRMS .

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | 80–100°C |

| Catalyst | Acidic (e.g., HCl) |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : NMR identifies substituent environments (e.g., δ 3.55–3.84 ppm for methoxy groups; δ 6.13 ppm for aromatic protons) . NMR confirms carbonyl resonances (e.g., δ 163.26 ppm for ester groups) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves stereochemistry. For instance, reports bond angles (C–N–C: 115.41°) and torsional deviations (e.g., 12.8° dihedral angles in pyrimidine rings) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at 335.17) .

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer: Crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence bioavailability. highlights intramolecular N–H⋯N bonds stabilizing the pyrimidine core, while C–H⋯O interactions form polymeric chains . Key steps:

- Use SHELXL for refinement, focusing on hydrogen-bond networks (e.g., N4–H4⋯N5 distance: 2.89 Å) .

- Analyze dihedral angles (e.g., 86.1° for trimethoxyphenyl orientation) to assess steric effects on receptor binding .

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | Monoclinic (P2/c) |

| Bond Length (C=O) | 1.224 Å |

| Torsion Angle (Ar–Py) | 12.0–86.1° |

Q. How can conflicting biological activity data be resolved across structural analogs?

Methodological Answer: Contradictions often arise from substituent variations or assay conditions. shows antimicrobial potency in analogs with 4-fluorophenyl or 3,4,5-trimethoxyphenyl groups, but inactivity in others. Resolve discrepancies by:

Q. What computational tools are recommended for modeling conformational dynamics?

Methodological Answer:

- SHELX/ORTEP : For refining crystallographic data and visualizing hydrogen-bond networks (e.g., ORTEP-3 GUI for thermal ellipsoid plots) .

- Density Functional Theory (DFT) : Calculate puckering amplitudes (e.g., Cremer-Pople parameters for ring non-planarity) .

- Molecular Dynamics (MD) : Simulate solvent effects on tautomerism (e.g., keto-enol equilibria in carboxamide groups) .

Q. How do electronic effects of substituents influence reactivity in derivatization?

Methodological Answer: Electron-withdrawing groups (e.g., -F) deactivate the pyrimidine ring, while electron-donating groups (e.g., -OCH) enhance nucleophilic substitution. shows that 2-methoxyphenyl substituents increase electrophilicity at C5, facilitating carboxamide formation. Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.